1-ethyl-1H-imidazol-2-amine hydrochloride
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Overview
Description
1-Ethyl-1H-imidazol-2-amine hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position and an amine group at the second position of the imidazole ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal and ammonia, followed by cyclization to form the imidazole ring. The reaction conditions often include mild temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-imidazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
1-Ethyl-1H-imidazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
1-Methyl-1H-imidazol-2-amine: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-1H-imidazole: Lacks the ethyl group, affecting its chemical properties and reactivity.
1-Ethyl-1H-imidazole-4-amine: The amine group is positioned differently, leading to variations in reactivity and applications.
Uniqueness: 1-Ethyl-1H-imidazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the amine functionality at specific positions on the imidazole ring enhances its versatility in various applications .
Properties
CAS No. |
164583-79-3 |
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Molecular Formula |
C5H10ClN3 |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
1-ethylimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c1-2-8-4-3-7-5(8)6;/h3-4H,2H2,1H3,(H2,6,7);1H |
InChI Key |
ZTMDMAGYJNGZBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1N.Cl |
Purity |
95 |
Origin of Product |
United States |
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